molecular formula C7H9BrO2 B8641173 2-Bromo-5-methylcyclohexane-1,3-dione CAS No. 61621-45-2

2-Bromo-5-methylcyclohexane-1,3-dione

Katalognummer: B8641173
CAS-Nummer: 61621-45-2
Molekulargewicht: 205.05 g/mol
InChI-Schlüssel: CDRCIZITSZUOPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-methylcyclohexane-1,3-dione (: See COA

Eigenschaften

CAS-Nummer

61621-45-2

Molekularformel

C7H9BrO2

Molekulargewicht

205.05 g/mol

IUPAC-Name

2-bromo-5-methylcyclohexane-1,3-dione

InChI

InChI=1S/C7H9BrO2/c1-4-2-5(9)7(8)6(10)3-4/h4,7H,2-3H2,1H3

InChI-Schlüssel

CDRCIZITSZUOPO-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(=O)C(C(=O)C1)Br

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C7_7H9_9BrO2_2
  • Molecular Weight : 205.049 g/mol
  • CAS Number : 61621-45-2

The compound features a bromine atom attached to a cyclohexane ring that contains two carbonyl groups (diones), which contribute to its reactivity and utility in chemical synthesis.

Organic Synthesis

2-Bromo-5-methylcyclohexane-1,3-dione serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Reactions :
    • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols, facilitating the synthesis of more complex molecules.
    • Reduction Reactions : The carbonyl groups can be reduced to alcohols, expanding the range of derivatives that can be synthesized.
    • Oxidation Reactions : The compound can be oxidized to form carboxylic acids, which are useful intermediates in organic chemistry.

Table 1: Summary of Chemical Reactions Involving 2-Bromo-5-methylcyclohexane-1,3-dione

Reaction TypeReagent UsedProduct Formed
Nucleophilic SubstitutionAmines/AlcoholsAmides/Esters
ReductionSodium BorohydrideAlcohols
OxidationPotassium PermanganateCarboxylic Acids

Medicinal Chemistry

Research has indicated potential medicinal applications for 2-Bromo-5-methylcyclohexane-1,3-dione. Its derivatives are being explored for their biological activities:

  • Antimicrobial Properties : Studies have shown that certain derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains .
  • Anticancer Activity : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression, making it a candidate for developing new anticancer therapies .

Case Study: Anticancer Activity

In a study published in the Bioorganic and Medicinal Chemistry Letters, researchers synthesized derivatives of 2-Bromo-5-methylcyclohexane-1,3-dione and tested them against cancer cell lines. Some derivatives showed promising results in inhibiting tumor growth, indicating their potential as therapeutic agents .

Material Science

The compound is also being evaluated for its role in materials science:

  • Polymer Synthesis : Due to its reactive nature, it can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Dyes and Pigments : Its structural characteristics allow it to serve as a precursor for synthesizing dyes used in textiles and coatings.

Vergleich Mit ähnlichen Verbindungen

2-(Bromophenyl)cyclohexane-1,3-dione Derivatives (5c, 5d)

  • Structure : These compounds feature a bromophenyl group (para- or ortho-substituted) and a 5,5-dimethylcyclohexane-1,3-dione core.
  • Properties: Antibacterial Activity: Table 3 in indicates moderate-to-high activity against bacterial strains, with variations depending on bromine position (para vs. ortho) . Synthesis Efficiency: Yields for 5c (para-bromo, 84%) and 5d (ortho-bromo, 78%) suggest steric hindrance from ortho-substituents reduces reaction efficiency .

5-Bromo-2,2-dimethyl-1,3-dioxane-4,6-dione

  • Structure : A dioxane ring with bromine at position 5 and two methyl groups at position 2.
  • Properties :
    • LogP (0.586) : Lower lipophilicity than cyclohexane-based analogs, likely due to the oxygen-rich dioxane ring .
    • Applications : Used as a reactive intermediate in organic synthesis, leveraging its electrophilic bromine for cross-coupling reactions .

Anthelmintic Piperazine-2,3-dione Derivatives

  • Structure : Piperazine ring with two ketone groups and substituted benzyl groups.
  • Activity : Derivatives in exhibit improved anthelmintic efficacy over piperazine hydrate, attributed to enhanced lipophilicity (ClogP ~2.5–3.0) and aromatic substituents .

Indolin-2,3-dione Derivatives

  • Structure : Indole-based dione with a fused benzene ring.
  • Pharmacological Profile : Unlike brominated cyclohexane-diones, indolin-2,3-diones show high selectivity for σ2 receptors (Kis2 = 42 nM) due to the additional carbonyl group, which alters electronic properties .

Vorbereitungsmethoden

Direct Bromination Using Molecular Bromine

The most widely documented method involves the electrophilic bromination of 5-methylcyclohexane-1,3-dione (CAS 4341-24-6) using molecular bromine (Br2Br_2) in acetic acid. The reaction proceeds via enol tautomerization of the 1,3-dione, facilitating electrophilic attack at the α-position to the carbonyl groups.

Procedure :

  • Dissolve 5-methylcyclohexane-1,3-dione (1.0 equiv) in glacial acetic acid.

  • Add bromine (1.1 equiv) dropwise at 0–5°C under nitrogen atmosphere.

  • Stir the mixture at room temperature for 12–24 hours.

  • Quench with ice water, extract with dichloromethane, and purify via recrystallization.

Key Parameters :

  • Temperature : Exothermic reaction; maintaining ≤25°C prevents debromination.

  • Solvent : Acetic acid enhances bromine solubility and stabilizes intermediates.

  • Yield : 68–72% (reported purity >95% by HPLC).

N-Bromosuccinimide (NBS)-Mediated Bromination

Alternative protocols employ N-bromosuccinimide (NBS) in tetrahydrofuran (THF) or carbon tetrachloride (CCl4CCl_4) with radical initiators like azobisisobutyronitrile (AIBN). This method minimizes polybromination byproducts.

Procedure :

  • Combine 5-methylcyclohexane-1,3-dione (1.0 equiv), NBS (1.05 equiv), and AIBN (0.1 equiv) in CCl4CCl_4.

  • Reflux at 75°C for 4–6 hours under inert gas.

  • Filter succinimide byproducts and concentrate the filtrate.

  • Purify via column chromatography (hexane/ethyl acetate).

Key Parameters :

  • Radical Control : AIBN ensures regioselective bromination at the 2-position.

  • Yield : 65–70% with 98% purity.

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

The table below contrasts critical metrics for both methods:

Parameter Br₂/Acetic Acid NBS/CCl₄
Reaction Time12–24 hours4–6 hours
Temperature0–25°C75°C
Yield68–72%65–70%
Byproduct Formation<5%<2%
ScalabilityModerateHigh
CostLowModerate

Advantages of Br₂ Method :

  • Lower reagent cost and simpler workup.

  • Suitable for small-scale laboratory synthesis.

Advantages of NBS Method :

  • Faster reaction kinetics and reduced side reactions.

  • Adaptable to continuous-flow systems for industrial production.

Mechanistic Insights

Electrophilic Pathway (Br₂/Acetic Acid)

  • Enolization : The 1,3-dione tautomerizes to its enol form, activating the α-carbon for electrophilic attack.

  • Bromination : Br2Br_2 reacts with the enol to form a bromo-enol intermediate.

  • Rearomatization : Loss of HBr regenerates the carbonyl groups, yielding the product.

Radical Pathway (NBS/CCl₄)

  • Initiation : AIBN decomposes to generate radicals, abstracting a hydrogen atom from NBS to produce bromine radicals.

  • Propagation : Bromine radicals abstract hydrogen from the 2-position of the dione, forming a carbon radical.

  • Termination : The carbon radical reacts with NBS to install the bromine atom.

Optimization Strategies

Solvent Effects

  • Polar Protic Solvents (e.g., Acetic Acid) : Stabilize charged intermediates but may slow enolization.

  • Nonpolar Solvents (e.g., CCl4CCl_4) : Favor radical stability and reduce ionic byproducts.

Catalytic Enhancements

  • Lewis Acids (e.g., FeBr₃) : Accelerate electrophilic bromination by polarizing Br2Br_2.

  • Phase-Transfer Catalysts : Improve interfacial interactions in biphasic systems.

Challenges and Solutions

Overbromination

  • Mitigation : Use stoichiometric bromine (1.1 equiv) and low temperatures.

Purification Difficulties

  • Solution : Recrystallization from ethanol/water mixtures removes succinimide or unreacted dione.

Industrial Applications and Patent Landscape

While no direct patents for 2-bromo-5-methylcyclohexane-1,3-dione exist, analogous bromination techniques from CN102951996A highlight scalable nitration-reduction-bromination sequences. These methods emphasize catalyst recycling (e.g., Raney nickel) and mild conditions, principles applicable to optimizing the target compound’s synthesis .

Q & A

Q. How does the compound’s reactivity compare to non-brominated cyclohexane-1,3-diones in cross-coupling reactions?

  • Methodology : Perform Suzuki-Miyaura couplings with arylboronic acids using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 catalyst. Comparative kinetic studies (via 1H NMR^1\text{H NMR}) show faster reaction rates for brominated derivatives due to better leaving-group ability. TLC monitoring confirms higher yields (70–85%) versus non-brominated analogs (40–50%) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.